molecular formula C₈¹³C₂H₁₁N₃¹⁵NNaO₅S B1152886 Tazobactam Sodium Salt-13C2,15N1

Tazobactam Sodium Salt-13C2,15N1

Cat. No.: B1152886
M. Wt: 325.25
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tazobactam Sodium Salt-13C2,15N1 is a stable isotope-labeled analog of Tazobactam Sodium Salt, a potent and irreversible mechanism-based β-lactamase inhibitor . In research applications, this compound is specifically designed to be used in conjunction with β-lactam antibiotics to enhance their efficacy against resistant bacterial strains . Its primary research value lies in its ability to inhibit a wide spectrum of bacterial β-lactamase enzymes, including those from the SHV-1 and TEM groups . The mechanism of action involves suicide inhibition; the β-lactamase enzyme irreversibly binds to Tazobactam, forming a stable, covalent complex that permanently inactivates the enzyme . This process prevents the enzyme from hydrolyzing and degrading the co-administered β-lactam antibiotic, thereby preserving the antibiotic's ability to target penicillin-binding proteins (PBPs) and disrupt bacterial cell wall synthesis, leading to bacterial cell lysis . The incorporation of the 13C2 and 15N1 labels makes this isotopologue an essential internal standard for precise quantitative analyses using mass spectrometry, facilitating pharmacokinetic studies, drug metabolism research, and analytical method development for antibiotic resistance research. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic human use .

Properties

Molecular Formula

C₈¹³C₂H₁₁N₃¹⁵NNaO₅S

Molecular Weight

325.25

Synonyms

(2S,3S,5R)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]_x000B_heptane-2-carboxylic Acid 4,4-dioxide Sodium Salt-13C2,15N1;  YTR-830-13C2,15N1;  CL-307579-13C2,15N1

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈¹³C₂H₁₁N₃¹⁵NNaO₅S
  • Molecular Weight : 325.25 g/mol
  • Purity : ≥98%
  • Storage : 2–8°C, protected from light and air .

Comparison with Structurally Related Compounds

Tazobactam Sodium Salt (Unlabeled)

The unlabeled parent compound shares identical pharmacological activity but lacks isotopic enrichment. Differences include:

Parameter Tazobactam Sodium Salt-¹³C₂,¹⁵N₁ Tazobactam Sodium Salt (Unlabeled)
Molecular Weight 325.25 g/mol 322.29 g/mol (calculated)
Isotopic Enrichment ¹³C₂, ¹⁵N₁ None
CAS Number N/A 89786-04-9 (free acid)
Applications Isotopic tracing in ADME studies Therapeutic use as β-lactamase inhibitor

Research Significance : The isotopic labels in Tazobactam-¹³C₂,¹⁵N₁ facilitate mass spectrometry-based quantification in biological matrices, enhancing precision in drug metabolism studies .

[¹³C₂,¹⁵N₃]-Tazobactam Sodium Salt

Another isotopologue with additional nitrogen labeling:

Parameter Tazobactam Sodium Salt-¹³C₂,¹⁵N₁ [¹³C₂,¹⁵N₃]-Tazobactam Sodium Salt
Molecular Formula C₈¹³C₂H₁₁N₃¹⁵NNaO₅S C₁₀H₁¹¹³C₂N₄¹⁵N₃O₅S·Na
Molecular Weight 325.25 g/mol 327.23 g/mol
Isotopic Enrichment ¹³C₂, ¹⁵N₁ ¹³C₂, ¹⁵N₃

Functional Distinction : The [¹³C₂,¹⁵N₃] variant allows for more comprehensive tracing of nitrogen-containing metabolic pathways, particularly in studies investigating the triazolylmethyl group’s fate .

3-Azido-3-methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester-¹⁵N

A synthetic intermediate/impurity in Tazobactam production:

Parameter Tazobactam Sodium Salt-¹³C₂,¹⁵N₁ Diphenylmethyl Ester-¹⁵N
Role Final labeled product Synthesis intermediate/impurity
Key Functional Groups Sodium carboxylate, triazolylmethyl Azido, diphenylmethyl ester
Applications Research tracer Synthetic chemistry optimization

Research Context : This intermediate’s characterization is critical for ensuring the purity of Tazobactam-¹³C₂,¹⁵N₁ during large-scale synthesis .

Mezlocillin Sodium

A β-lactam antibiotic (unrelated to β-lactamase inhibitors):

Parameter Tazobactam Sodium Salt-¹³C₂,¹⁵N₁ Mezlocillin Sodium
Primary Function β-lactamase inhibition Antibacterial activity
Molecular Weight 325.25 g/mol 561.57 g/mol
Structural Features Bicyclic β-lactam + triazolylmethyl Ureido-penicillin side chain

Synergy : Tazobactam-¹³C₂,¹⁵N₁ is co-administered with antibiotics like Mezlocillin to restore efficacy against β-lactamase-producing pathogens .

Preparation Methods

Use of Potassium Azide-15N

Potassium Azide-15N (KN215N, CAS 58524-53-1) serves as a critical intermediate for introducing the 15N isotope into the triazole ring of tazobactam. This labeled precursor is reacted with 6α-bromopenicillanic acid derivatives under controlled conditions to form the triazole moiety.

Key Steps:

  • Condensation : 6α-Bromopenicillanic acid-13C2 (CAS 87579-78-0) reacts with Potassium Azide-15N in dimethylformamide (DMF) at 80–90°C.

  • Cyclization : The intermediate undergoes [3+2] cycloaddition with acetylene gas in ethyl acetate at 15 kg/cm² pressure.

Table 1: Reaction Conditions for Isotopic Precursor Incorporation

ParameterValueSource
Temperature80–90°C
Pressure (Cycloaddition)15 kg/cm²
SolventEthyl acetate/DMF
Yield40–45%

Multi-Step Synthesis from Labeled Intermediates

Synthesis of 6α-Bromopenicillanic Acid-13C2

This intermediate (CAS 87579-78-0) is synthesized via bromination of penicillanic acid-13C2 using N-bromosuccinimide (NBS) in dichloromethane. The labeled carbon atoms are introduced at the C2 and C3 positions of the penam core.

Table 2: Bromination Reaction Parameters

ParameterValueSource
ReagentN-Bromosuccinimide
SolventDichloromethane
Temperature0–5°C
Purity≥98%

Triazole Ring Formation with 15N-Labeled Azide

The triazole ring is constructed using [13C2,15N3]-labeled sodium azide. This step ensures isotopic enrichment at the N1, N2, and N3 positions of the triazole group.

Table 3: Triazole Synthesis Conditions

ParameterValueSource
Isotopic enrichment99% 13C, 98% 15N
Reaction time4–6 hours
PurificationAqueous acetone crystallization

Final Salt Formation and Lyophilization

Sodium Salt Preparation

The free acid form of labeled tazobactam is converted to its sodium salt using sodium bicarbonate or sodium hydroxide under pH-controlled conditions (6.0–6.5).

Key Steps:

  • Dissolution : Tazobactam acid-13C2,15N1 is dissolved in chilled water (6–15°C).

  • Neutralization : 15% sodium bicarbonate solution is added dropwise to maintain pH ≤7.0.

  • Lyophilization : The solution is freeze-dried at −45°C (pre-freeze) and gradually warmed to 50°C under vacuum.

Table 4: Lyophilization Parameters

StageTemperatureDurationVacuum PressureSource
Pre-freeze−45°C2–3 hrsN/A
Primary drying0–5°C6 hrs<10 Pa
Secondary drying50°C5–7 hrs<10 Pa

Quality Control and Analytical Validation

HPLC-UV Analysis

A validated HPLC method is used to assess purity and isotopic enrichment. The mobile phase consists of acetonitrile/water (0.1% trifluoroacetic acid) with a C18 column and UV detection at 218 nm.

Table 5: HPLC Method Performance

ParameterValueSource
Linearity (Piperacillin)0.5–400 μg/mL (r² >0.99)
LLOQ0.5 μg/mL
Precision (RSD)≤5%

Stability Testing

The final product exhibits ≥1-year stability when stored at 2–8°C in light-protected containers.

Comparative Analysis of Synthetic Routes

Table 6: Advantages and Limitations of Methods

MethodAdvantagesLimitationsSource
Isotopic precursorHigh isotopic purity (99% 13C/98% 15N)Multi-step, low yield (40–45%)
Direct lyophilizationScalable, minimal degradationRequires precise pH control
Enzymatic synthesisEco-friendly, fewer stepsNot yet optimized for isotopesN/A

Industrial-Scale Production Insights

Patents (e.g., CN102382123A, CN105616415A) highlight the use of freeze-drying to enhance product stability. Citric acid is added during salt formation to inhibit decomposition .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing isotopically labeled Tazobactam Sodium Salt-13C2,15N1 with high isotopic purity?

  • Methodological Answer : Synthesis requires precise control of isotopic precursors (e.g., 15N-labeled intermediates) and minimization of unlabeled contaminants. For example, impurities like 3-Azido-3-methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester-15N can arise during the reaction, necessitating purification via reverse-phase HPLC coupled with mass spectrometry (MS) to verify isotopic enrichment (≥99% 13C, ≥98% 15N) .

Q. How can researchers validate the stability of this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Stability assays should include incubation in plasma/serum at physiological pH (7.4) and 37°C, followed by LC-MS/MS analysis. Degradation products (e.g., hydrolyzed β-lactam rings) must be quantified against a stable isotopically labeled internal standard to correct for matrix effects .

Q. What analytical techniques are recommended for distinguishing this compound from its non-labeled counterpart in complex mixtures?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical. The isotopic signature (e.g., +3 Da shift due to 13C2 and 15N1) allows clear differentiation. Pairing with tandem MS (MS/MS) confirms fragmentation patterns unique to the labeled compound .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in metabolic pathway studies of Tazobactam Sodium Salt?

  • Methodological Answer : Conflicting data on metabolite identification (e.g., oxidative vs. hydrolytic pathways) can be addressed using 13C/15N-labeled Tazobactam. Isotope tracing via HRMS identifies metabolite origins, distinguishing host vs. microbial contributions in in vivo models. For example, 15N-labeled triazole fragments confirm enzymatic cleavage sites .

Q. What experimental designs mitigate batch-to-batch variability in isotopically labeled Tazobactam for sensitive bioassays?

  • Methodological Answer : Request vendor-provided certificates of analysis (CoA) detailing isotopic purity, residual solvents, and salt content. For cell-based assays, perform pre-experiment solubility testing in PBS or culture media and adjust concentrations using peptide content analysis to normalize batch differences .

Q. How can researchers optimize LC-MS parameters to detect low-abundance this compound in tissue homogenates?

  • Methodological Answer : Use a hydrophilic interaction liquid chromatography (HILIC) column to retain polar metabolites. Optimize ionization conditions (e.g., 0.1% formic acid in mobile phase) and employ dynamic multiple reaction monitoring (dMRM) for enhanced sensitivity. Validate with spike-recovery experiments in target tissues (e.g., kidney, liver) .

Q. What strategies address spectral overlap between this compound and endogenous compounds in untargeted metabolomics?

  • Methodological Answer : Combine isotopic labeling with ion mobility spectrometry (IMS) to separate co-eluting isomers. For example, collision cross-section (CCS) values derived from IMS-MS differentiate labeled Tazobactam from endogenous thiol-containing compounds .

Data Reporting and Reproducibility

Q. What metadata is critical for publishing studies involving this compound?

  • Methodological Answer : Report isotopic enrichment levels, synthesis protocols (e.g., CAS 59798-30-0 for reference), and analytical conditions (column type, MS settings). Include raw data for key fragments (e.g., m/z 322.1 → 181.0 for quantification) to ensure reproducibility .

Q. How should researchers handle discrepancies between theoretical and observed isotopic distributions in MS data?

  • Methodological Answer : Use software tools (e.g., Thermo Fisher’s Xcalibur or open-source MZmine) to model isotopic patterns. Deviations >5% indicate potential contamination or degradation, requiring re-purification or stability testing under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.